molecular formula C22H22N2O3S B11652156 4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11652156
M. Wt: 394.5 g/mol
InChI Key: QWHDBCXTGACVIJ-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, an ethylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxy-3-methoxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the ethylsulfanyl group: This step involves the reaction of the intermediate with ethylthiol in the presence of a suitable catalyst.

    Cyclization to form the tetrahydropyridine ring: This can be done by reacting the intermediate with a suitable amine and a cyclizing agent under controlled conditions.

    Formation of the carbonitrile group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include:

    4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares the benzyloxy and methoxy groups but lacks the tetrahydropyridine ring and the ethylsulfanyl group.

    3-(Benzyloxy)-4-methoxyphenylboronic acid: This compound also contains the benzyloxy and methoxy groups but has a boronic acid group instead of the tetrahydropyridine ring and the ethylsulfanyl group.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological activities.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

6-ethylsulfanyl-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C22H22N2O3S/c1-3-28-22-18(13-23)17(12-21(25)24-22)16-9-10-19(26-2)20(11-16)27-14-15-7-5-4-6-8-15/h4-11,17H,3,12,14H2,1-2H3,(H,24,25)

InChI Key

QWHDBCXTGACVIJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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